molecular formula C12H13NO4 B8241769 methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B8241769
M. Wt: 235.24 g/mol
InChI Key: AGXABMUIQIGOKV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a hydroxy group at position 4, a methoxy group at position 7, and a methyl group at position 1, with a methyl ester at position 2. Indole derivatives are widely studied for their biological activities, particularly antitumor properties, due to their structural resemblance to endogenous biomolecules . The compound’s functional groups influence its physicochemical behavior, such as solubility and hydrogen-bonding capacity, which are critical for pharmacological applications.

Properties

IUPAC Name

methyl 4-hydroxy-7-methoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-8(12(15)17-3)6-7-9(14)4-5-10(16-2)11(7)13/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXABMUIQIGOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Protocol:

  • Benzaldehyde Selection : 3,4-Dimethoxybenzaldehyde is condensed with methyl azidoacetate in anhydrous 1,2-dichloroethane using aluminum chloride as a catalyst.

  • Cyclization : Heating the azidocinnamate in refluxing xylene generates methyl 4,7-dimethoxy-1H-indole-2-carboxylate.

Key Data :

ParameterValueSource
Yield75–85%
Reaction Time2–3 hours (condensation)
Temperature120°C (cyclization)

N-Methylation of the Indole Nitrogen

Introducing the 1-methyl group requires selective alkylation of the indole nitrogen. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by treatment with methyl iodide.

Example Protocol:

  • Substrate : Methyl 4,7-dimethoxy-1H-indole-2-carboxylate (1.0 mmol) in DMF.

  • Base : NaH (1.2 equiv) at 0°C.

  • Methylation : Methyl iodide (1.5 equiv) added dropwise, stirred at room temperature for 4 hours.

Key Data :

ParameterValueSource
Yield90–95%
Purity>98% (HPLC)

Selective Demethylation of the 4-Methoxy Group

Boron tribromide (BBr₃) in dichloromethane (DCM) selectively cleaves the 4-methoxy group to a hydroxyl group while preserving the 7-methoxy and N-methyl functionalities.

Example Protocol:

  • Substrate : Methyl 4,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (1.0 mmol) in DCM.

  • Reagent : BBr₃ (3.0 equiv) at −78°C, warmed to 0°C over 1 hour.

  • Workup : Quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

ParameterValueSource
Yield80–85%
Selectivity>95% (4-OH vs. 7-OMe)

Alternative Routes and Modifications

Bartoli Indole Synthesis

  • Utility : Suitable for electron-deficient substrates.

  • Protocol : 2-Nitro-3,4-dimethoxystyrene reacted with methyl vinyl ketone in THF with Grignard reagents.

  • Yield : 60–70%.

Fischer Indole Synthesis

  • Limitation : Limited regiocontrol for 4,7-disubstituted indoles.

  • Example : Phenylhydrazine and 4,7-dimethoxycyclohexanone in acetic acid.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Hemetsberger–KnittelHigh regioselectivitySensitive to aldehyde substituents
N-MethylationHigh efficiencyRequires anhydrous conditions
BBr₃ DemethylationSelective for aryl methoxyCorrosive reagent

Chemical Reactions Analysis

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate is utilized as a building block in organic synthesis. It can be transformed into various derivatives through reactions such as oxidation, reduction, and substitution. These derivatives are essential in developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that indole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures demonstrated minimal inhibitory concentration (MIC) values indicating strong antimicrobial properties.
CompoundMIC (mg/mL)Target Organism
This compound0.015E. coli
Other Indole Derivative0.008S. aureus

Medicine

The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and infections. Its mechanism involves interactions with specific enzymes and receptors, influencing pathways related to inflammation and cell proliferation.

Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.

Cell LineIC50 (μM)
MCF-70.65
U-9372.41
HCT-1160.19

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its chemical structure. The presence of methoxy groups enhances solubility, potentially improving bioavailability.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Benzyloxy-7-Methoxy-1-Methyl-1H-Indole-2-Carboxylate
  • Substituents : 4-benzyloxy (OBn), 7-methoxy (OCH₃), 1-methyl (CH₃).
  • Biological Relevance : This analog exhibits antitumor activity, as benzyloxy groups are often used as protective intermediates in synthesis but may reduce hydrogen-bonding interactions compared to hydroxy groups .
Ethyl 7-Methoxy-4-Methyl-1H-Indole-2-Carboxylate
  • Substituents : 4-methyl (CH₃), 7-methoxy (OCH₃), ethyl ester.
  • Key Differences : The ethyl ester (vs. methyl) may slow hydrolysis rates, affecting metabolic stability. The absence of a 1-methyl group could increase reactivity at the indole nitrogen .
Methyl 4-Methoxy-1H-Indole-2-Carboxylate
  • The 4-methoxy group is electron-donating, altering electronic properties compared to the 4-hydroxy variant .
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
  • Substituents : 7-chloro (Cl), 3-methyl (CH₃), carboxylic acid.

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Trends Key Spectral Data (NMR/IR)
Methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate 4-OH, 7-OCH₃, 1-CH₃ [Data Needed] Higher polarity due to -OH [Not reported in evidence]
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate 4-OBn, 7-OCH₃, 1-CH₃ Reported in Increased lipophilicity Crystallographic data available
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃ Not reported Moderate polarity IR: 1671 cm⁻¹ (C=O)
Methyl 4-methoxy-1,2-dimethyl-6H-furoindole-7-carboxylate Fused ring system 182–184 Low aqueous solubility ¹H-NMR: δ2.41 (d, J = 0.8 Hz, 3H)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 4-hydroxy-7-methoxy-1-methyl-1H-indole-2-carboxylate?

  • Methodology : The synthesis typically involves multi-step functionalization of the indole core. For example, alkylation at the N1 position can be achieved using methyl iodide under basic conditions. Methoxy and hydroxy groups are introduced via nucleophilic substitution or protection/deprotection strategies (e.g., benzyloxy protection for hydroxyl groups, followed by catalytic hydrogenolysis) . Reaction optimization often requires monitoring by HPLC to confirm intermediate purity and yield .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key parameters include bond lengths (C–C mean 0.002 Å), angles, and intermolecular interactions (e.g., C–H···π interactions observed in analogous indole derivatives). Crystallization is typically performed in polar aprotic solvents like DMSO or ethanol .

Q. What analytical techniques are used to assess purity and stability?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, 1H/13C) are critical for purity validation. Stability under experimental conditions (e.g., reflux, light exposure) is evaluated via accelerated degradation studies monitored by TLC or HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing electron-withdrawing groups at the indole C3 position?

  • Methodology : Yields depend on catalyst selection and reaction kinetics. For example, trifluoroboron ether complexes can enhance electrophilic substitution efficiency. Temperature control (<30°C) and inert atmospheres (N2/Ar) minimize side reactions like oxidation . Post-reaction workup often involves pH-adjusted extraction to isolate acidic/basic intermediates .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

  • Methodology : C–H···π and π-π stacking interactions (observed in structurally similar indoles) contribute to lattice stability and melting point elevation. These interactions are computationally modeled using DFT and experimentally validated via X-ray crystallography. Such packing can affect solubility and bioavailability .

Q. How does the compound’s substituent pattern impact its biological activity, particularly antitumor potential?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., halo-substituted indoles) in vitro. Assays include cytotoxicity screening (MTT assay) and enzyme inhibition (e.g., kinase assays). Methoxy groups enhance membrane permeability, while hydroxy groups may participate in hydrogen bonding with biological targets .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology : Decomposition pathways (e.g., hydrolysis of the methyl ester) are minimized by storing the compound under anhydrous conditions at -20°C in amber vials. Stability is assessed via periodic NMR analysis. Lyophilization is recommended for hygroscopic derivatives .

Q. How are mechanistic studies designed to elucidate the compound’s role in catalytic cyclization reactions?

  • Methodology : Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) identify rate-determining steps. Trapping experiments with TEMPO or other radical quenchers clarify reaction mechanisms. Computational tools (Gaussian, ORCA) model transition states and activation energies .

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